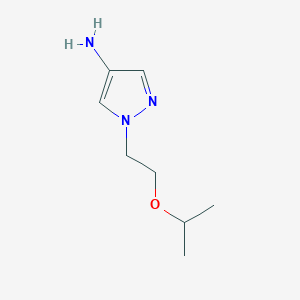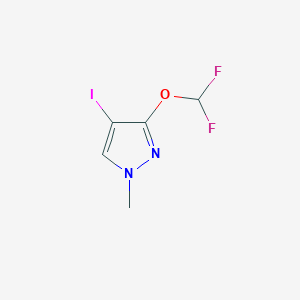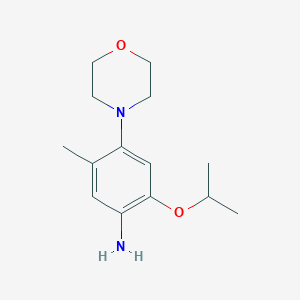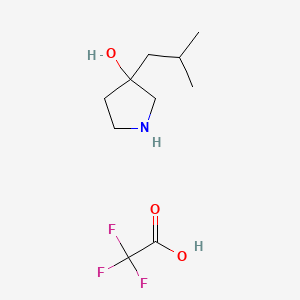
3-(2-Methylpropyl)pyrrolidin-3-ol; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)pyrrolidin-3-ol; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a trifluoroacetic acid moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trifluoroacetic acid component adds unique chemical properties, such as increased acidity and the ability to act as a strong electrophile .
Méthodes De Préparation
The synthesis of 3-(2-Methylpropyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method involves the reaction of 3-chloropropylamine with carbonyl compounds, such as aromatic aldehydes . The reaction conditions often include the use of catalysts like iridium complexes to facilitate the formation of the pyrrolidine ring . Industrial production methods may involve the use of microwave-assisted organic synthesis to increase efficiency and support green chemistry initiatives .
Analyse Des Réactions Chimiques
3-(2-Methylpropyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and boron reagents for transmetalation . Major products formed from these reactions can include substituted pyrrolidines and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in enantioselective addition reactions to produce optically active secondary alcohols . In biology and medicine, it is used to prepare κ-opioid receptor agonists, which have potential therapeutic applications . Additionally, its unique properties make it useful in industrial catalysis and drug synthesis.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enantioselective proteins and κ-opioid receptors . The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The trifluoroacetic acid component enhances the compound’s electrophilicity, facilitating its interaction with various molecular pathways .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C10H18F3NO3 |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
3-(2-methylpropyl)pyrrolidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17NO.C2HF3O2/c1-7(2)5-8(10)3-4-9-6-8;3-2(4,5)1(6)7/h7,9-10H,3-6H2,1-2H3;(H,6,7) |
Clé InChI |
UEYVGFRNZFGYTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCNC1)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


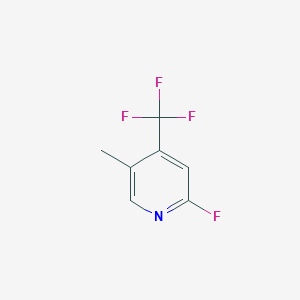
![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)
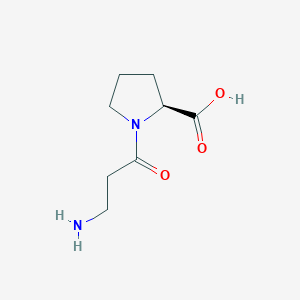
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
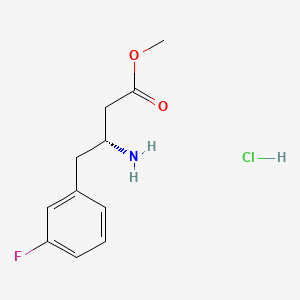

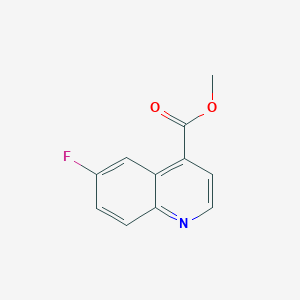

![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
